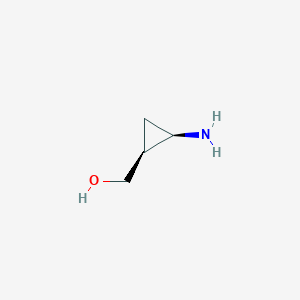

(1S,2R)-2-Aminocyclopropane-1-methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2R)-2-Aminocyclopropane-1-methanol is a useful research compound. Its molecular formula is C4H9NO and its molecular weight is 87.12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(1S,2R)-2-Aminocyclopropane-1-methanol serves as an important intermediate in the synthesis of various biologically active compounds. Its chiral nature allows it to be utilized in the production of drugs that require specific stereochemistry for efficacy.

Key Applications:

- Antiviral Agents : Research indicates that derivatives of this compound may inhibit viruses such as Hepatitis C by targeting specific viral enzymes .

- Antibiotic Development : As a lead compound for antibiotic drugs, its structural properties can be modified to enhance antibacterial activity .

Agrochemical Intermediates

The compound is also significant in agrochemical formulations, where it can act as a precursor for developing herbicides and pesticides. Its ability to modulate plant growth responses makes it useful in agricultural applications.

Case Study 1: Antiviral Activity

A study highlighted the effectiveness of this compound derivatives against Hepatitis C virus NS3/4A protease. The research demonstrated that specific modifications could enhance antiviral potency, leading to potential therapeutic agents .

Case Study 2: Synthesis of Chiral Amino Acids

Research focused on using this compound as a building block for synthesizing chiral amino acids. The study illustrated how this compound could facilitate the formation of complex structures with high stereochemical fidelity .

Análisis De Reacciones Químicas

Stereoselective Cyclopropanation and Functionalization

The cyclopropane core is synthesized via diastereoselective cyclopropanation of allylic alcohols. For example:

-

Zinc carbenoid-mediated cyclopropanation of (Z)-allylic alcohols achieves >95% diastereoselectivity due to allylic A1,3 strain minimization (Fig. 1) .

-

Samarium carbenoids generate syn-selectivity in E-allylic alcohols, with selectivity dependent on steric bulk (e.g., 98% de with bulky substituents) .

| Substrate | Reagent | Selectivity | Key Factor |

|---|---|---|---|

| (Z)-allylic alcohol | CH₂I₂/Et₂Zn | anti (95% de) | Allylic hydroxyl directing |

| (E)-allylic alcohol | CH₂I₂/SmI₂ | syn (98% de) | Steric bulk of R-group |

Oxidation and Derivatization of the Methanol Group

The primary alcohol undergoes oxidation or protection:

-

TPAP/NaClO₂ oxidation converts the methanol group to a carboxylic acid (e.g., cyclopropaneacetic acid derivatives) .

-

Esterification with trifluoroethyl groups enables enzymatic resolution (e.g., pig liver esterase-mediated hydrolysis, >98% ee) .

Example Reaction Pathway:

-

Protection of the amino group as a carbamate.

-

Deprotection yields (1S,2R)-2-aminocyclopropane-1-carboxylic acid derivatives .

Cyclopropane Ring-Opening Reactions

The strained ring participates in nucleophilic ring-opening:

-

Acid-catalyzed hydrolysis (e.g., H₂SO₄, HCl) generates allylic amines or ketones .

-

Enzymatic cleavage by ACC deaminase produces α-ketobutyrate via irreversible inhibition (mechanism involves nucleophilic attack at C2) .

Key Data:

| Condition | Product | Application |

|---|---|---|

| 6N NaOH, reflux | 1-Aminocyclopropane acid | Peptide synthesis |

| ACC deaminase | α-Ketobutyrate | Enzyme inactivation |

Amino Group Reactivity

The amino group undergoes functionalization:

-

Schiff base formation with aldehydes/ketones (e.g., glyoxylate, 85% yield) .

-

N-Alkylation using alkyl halides (e.g., benzyl bromide, 70% yield) .

Stereochemical Outcomes:

-

N-Alkylation preserves the (1S,2R) configuration due to steric hindrance from the cyclopropane ring .

Michael Addition-Initiated Cyclization (MIRC)

The compound participates in enantioselective MIRC reactions:

-

Type-I MIRC with α-halo carbanions forms bicyclo[4.1.0] systems (84% yield, 97% ee) .

-

Type-II MIRC with sulfur ylides achieves trans-cyclopropanes via ketyl intermediates .

Mechanistic Insight:

-

Michael addition generates an enolate intermediate.

Catalytic Hydrogenolysis

Hydrogenolysis removes protecting groups:

Enzymatic Resolution

Chiral resolution using hydrolytic enzymes:

Propiedades

Número CAS |

872574-53-3 |

|---|---|

Fórmula molecular |

C4H9NO |

Peso molecular |

87.12 |

Nombre IUPAC |

[(1S,2R)-2-aminocyclopropyl]methanol |

InChI |

InChI=1S/C4H9NO/c5-4-1-3(4)2-6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1 |

Clave InChI |

YACWILRABGNJKG-QWWZWVQMSA-N |

SMILES |

C1C(C1N)CO |

SMILES isomérico |

C1[C@@H]([C@@H]1N)CO |

SMILES canónico |

C1C(C1N)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.